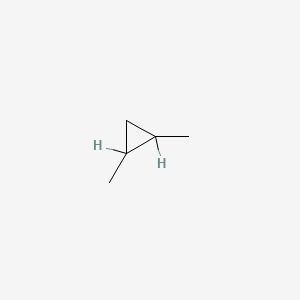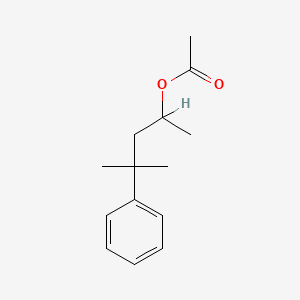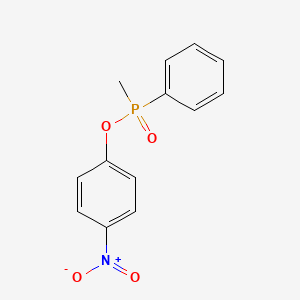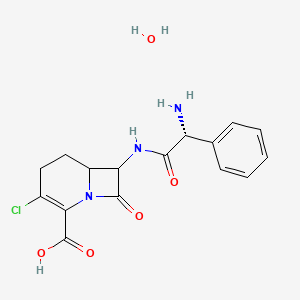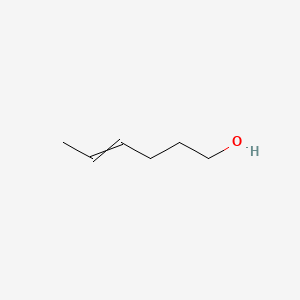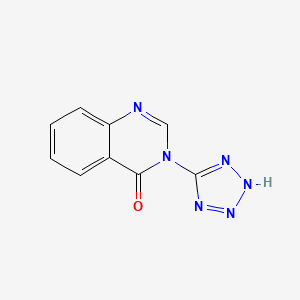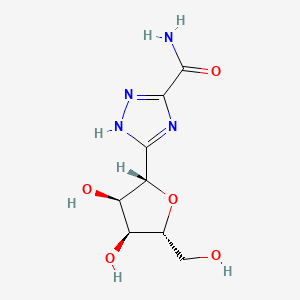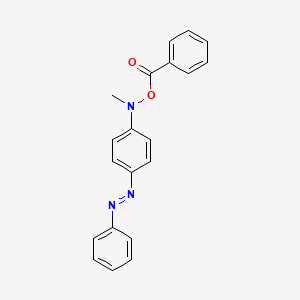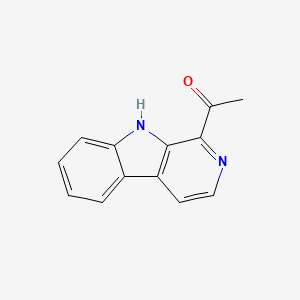
1-Acétyl-β-carboline
Vue d'ensemble
Description
1-(9H-Pyrido[3,4-b]indol-1-yl)ethanone, also known as 1-Pyrido[3,4-b]indol-1-yl)ethanone, is a heterocyclic compound derived from the nitrogen-containing heterocycle pyridine. It is a cyclic ketone that is used as a building block for many synthetic organic compounds. This compound is known for its versatility in the synthesis of organic compounds, as well as its potential applications in medicine and pharmacology.
Applications De Recherche Scientifique
Synthèse de produits naturels
La 1-acétyl-β-carboline sert d’intermédiaire clé dans la synthèse de divers produits naturels. Son squelette tricyclique indole-fusionné à la pyridine est un motif commun dans de nombreux alcaloïdes et composés bioactifs. Les chercheurs utilisent ce composé pour créer des architectures moléculaires complexes que l’on trouve dans la nature, qui présentent souvent des activités biologiques puissantes {svg_1}.
Recherche pharmacologique
En raison de sa similitude structurale avec le tryptophane et la sérotonine, la this compound suscite un intérêt considérable dans la recherche pharmacologique. Elle a été étudiée pour ses propriétés sédatives, anxiolytiques, hypnotiques, anticonvulsivantes, antitumorales, antivirales, antiparasitaires et antimicrobiennes potentielles. Cela en fait un échafaudage précieux pour le développement de médicaments {svg_2}.
Profil d’activité biologique
Les activités biologiques diverses des dérivés de la this compound en font d’excellents candidats pour le profilage dans divers essais biologiques. Ils sont utilisés pour explorer l’interaction avec les cibles biologiques, ce qui peut conduire à la découverte de nouveaux agents thérapeutiques {svg_3}.
Défis de la synthèse chimique
La this compound présente un défi gratifiant pour les chimistes organiciens en raison de sa structure complexe. La synthèse de produits naturels contenant de la β-carboline et de leurs dérivés est un domaine d’étude important, qui stimule également le développement de nouvelles réactions organiques et de stratégies synthétiques innovantes {svg_4}.
Études de biosynthèse et de biodégradation
Il est crucial de comprendre les voies de biosynthèse et de biodégradation des β-carbolines, y compris la this compound. Les études se concentrent sur la manière dont ces composés sont formés naturellement dans divers organismes et sur la façon dont ils sont métabolisés, ce qui a des implications pour les processus environnementaux et physiologiques {svg_5}.
Recherche neurochimique
Compte tenu de sa ressemblance structurale avec les composés neuroactifs, la this compound est utilisée dans la recherche neurochimique pour étudier ses effets sur le système nerveux central. Cette recherche peut fournir des informations sur le traitement des troubles neurologiques et le développement de médicaments neuroprotecteurs {svg_6}.
Mécanisme D'action
Target of Action
1-Acetyl-beta-carboline primarily targets the pathogenic fungus Candida albicans . It prevents the fungus from changing to a more virulent growth form, known as the yeast-to-filament transition . This compound is secreted by Lactobacillus spp., which helps to maintain a healthy microbiome and prevent pathologies ranging from vaginal candidiasis to fungal sepsis .
Mode of Action
The mode of action of 1-Acetyl-beta-carboline involves its interaction with its primary target, Candida albicans. By preventing the yeast-to-filament transition, it inhibits the growth and virulence of this pathogenic fungus . This action helps to maintain the balance of the microbiome and prevent fungal infections .
Biochemical Pathways
1-Acetyl-beta-carboline affects the biochemical pathways related to the growth and development of Candida albicans . By inhibiting the yeast-to-filament transition, it disrupts the normal life cycle of the fungus and prevents it from causing infections .
Pharmacokinetics
It is known that this compound is a natural product found in marinactinospora thermotolerans and cordyceps sinensis . It is likely that its bioavailability and pharmacokinetics are influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
The primary result of the action of 1-Acetyl-beta-carboline is the inhibition of the growth and virulence of Candida albicans . This leads to a reduction in the risk of fungal infections and helps to maintain a healthy microbiome .
Action Environment
The action of 1-Acetyl-beta-carboline can be influenced by various environmental factors. For example, the presence of other microbial species, the pH of the environment, and the availability of nutrients can all affect the efficacy and stability of this compound .
Analyse Biochimique
Biochemical Properties
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of certain enzymes, which can affect various metabolic pathways. For instance, it interacts with enzymes involved in the synthesis and degradation of neurotransmitters, thereby influencing neurological functions . The compound’s ability to bind to specific proteins and enzymes highlights its potential as a therapeutic agent in treating neurological disorders.
Cellular Effects
The effects of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Studies have demonstrated its potential to inhibit the proliferation of certain cancer cell lines, making it a promising candidate for anti-cancer therapies .
Molecular Mechanism
At the molecular level, 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, ultimately affecting cellular functions. The compound’s ability to interact with multiple targets underscores its versatility and potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as neuroprotection and anti-cancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various biomolecules . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular functions and overall metabolism. Its role in modulating key metabolic pathways underscores its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone within cells and tissues are critical for its biological activity. The compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the mechanisms of its transport and distribution can provide insights into its therapeutic potential and optimize its delivery in clinical settings.
Subcellular Localization
The subcellular localization of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZSUJKPVSDFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348587 | |
| Record name | 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50892-83-6 | |
| Record name | 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



